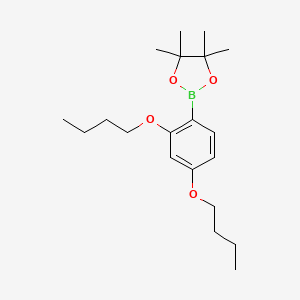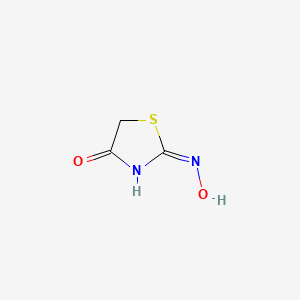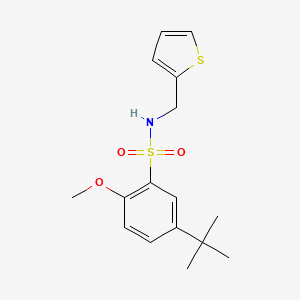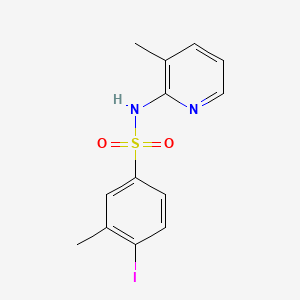![molecular formula C12H12N4S B13368599 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368599.png)
3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 4-amino-3-ethyl-5-mercapto-1,2,4-triazole with 4-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the urease enzyme, which is crucial for the survival of urease-positive microorganisms . In cancer cells, the compound induces apoptosis and inhibits cell proliferation by targeting key signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique compared to other similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents and pharmacological profiles.
1,3,4-Thiadiazoles: These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Oxadiazoles: Another class of heterocyclic compounds with diverse pharmacological activities.
The uniqueness of this compound lies in its specific combination of triazole and thiadiazole rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H12N4S |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
3-ethyl-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4S/c1-3-10-13-14-12-16(10)15-11(17-12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
Clé InChI |
KQTABVQXGDXEFP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B13368525.png)


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368542.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368550.png)

![3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B13368561.png)


![2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine](/img/structure/B13368586.png)
![6-Iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13368591.png)
![2-methylsulfanyl-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13368611.png)
![1-methyl-4-(thieno[2,3-c][2]benzothiepin-4(9H)-ylideneacetyl)piperazine](/img/structure/B13368617.png)
![2-hydroxy-4,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13368618.png)
